

# ERAS-601: A Technical Overview of Early-Phase Clinical Development

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for ERAS-601, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain phosphatase). ERAS-601 is being investigated as a monotherapy and in combination with other targeted agents for the treatment of advanced solid tumors driven by the RAS/MAPK signaling pathway. This document summarizes key clinical findings, details experimental protocols, and visualizes the underlying biological and clinical workflows.

### **Core Mechanism of Action**

ERAS-601 is an orally bioavailable small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[2][3] By inhibiting SHP2, ERAS-601 prevents the dephosphorylation of downstream targets, thereby inhibiting the activation of the RAS-RAF-MEK-ERK signaling cascade.[4] This mechanism ultimately aims to suppress tumor cell proliferation and survival in cancers with hyperactivated RAS/MAPK signaling.[4] Preclinical studies have shown that ERAS-601 inhibits the loading of active GTP-bound oncogenic RAS and demonstrates anti-proliferative activity in various cancer cell line models.[2]

## Clinical Development Program: The FLAGSHP-1 Trial



The primary clinical investigation of ERAS-601 is the Phase 1/1b FLAGSHP-1 trial (NCT04670679).[1][2] This first-in-human study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in combination with other therapies in patients with advanced or metastatic solid tumors.[5][6]

### **Experimental Protocols**

The FLAGSHP-1 study employs a dose-escalation and dose-expansion design.[5]

Monotherapy Dose Escalation:

- Objective: To determine the maximum tolerated dose (MTD) and/or recommended dose (RD) of ERAS-601 administered as a single agent.
- Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 until the occurrence of unacceptable toxicity, disease progression, or withdrawal of consent.[5]

Combination Therapy Dose Escalation:

- Objective: To determine the MTD and/or RD of ERAS-601 in combination with other anticancer agents, such as the EGFR inhibitor cetuximab.[5][6]
- Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 in combination with a standard dose of the partner agent.[5] For the cetuximab combination, the MTD for ERAS-601 was determined to be 40 mg BID on a 3 weeks on, 1 week off schedule.[7]

#### Dose Expansion:

 Objective: To further evaluate the safety, tolerability, and preliminary efficacy of ERAS-601 at the determined MTD/RD in specific patient populations with particular molecular alterations.

Key Inclusion Criteria for Chordoma Cohort:

Age ≥ 18 years.[8][9]



- Histologically confirmed chordoma (not dedifferentiated or poorly differentiated).[8][9]
- Progressive disease as defined by RECIST 1.1 (+20% change in tumor size between two scans within 9 months prior to enrollment).[8][9]
- ECOG performance status of 0 or 1.[8]
- Adequate organ function (hematologic, renal, and hepatic).[9][10]

#### Key Assessment:

 Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[11]

# Quantitative Data Summary Efficacy in Advanced Chordoma (FLAGSHP-1)

Data presented from a cohort of 13 patients with advanced chordoma who received ERAS-601, with 11 receiving it in combination with cetuximab, showed promising preliminary activity.[12]

Treatment Group	Number of Patients	Partial Response (PR)	Stable Disease (SD)	Tumor Shrinkage <30%
ERAS-601 + Cetuximab	11	1	10	10
ERAS-601 Monotherapy	2	0	1	Not Reported

Data as of July 2024.[12]

In the combination cohort, the median time on treatment was 5.06 months, with 8 out of 9 evaluable patients remaining on the study at the time of data cutoff.[3][11]

## Safety and Tolerability: ERAS-601 in Combination with Cetuximab



The combination of ERAS-601 and cetuximab has demonstrated a manageable safety profile. The following table summarizes treatment-emergent adverse events (TEAEs) occurring in >20% of patients in the chordoma cohort of the FLAGSHP-1 trial.[3][11]

Adverse Event	Grade 1-2	Grade 3
Dermatitis Acneiform	>20%	2 patients
Paronychia	>20%	-
Dry Skin	>20%	-
Skin Fissures	>20%	-
Skin Infection	>20%	1 patient
Diarrhea	>20%	-
Nausea	>20%	-
Vomiting	>20%	-
Stomatitis	>20%	-
Peripheral Edema	>20%	-
Fatigue	>20%	-
Thrombocytopenia	>20%	-
AST Elevation	>20%	-

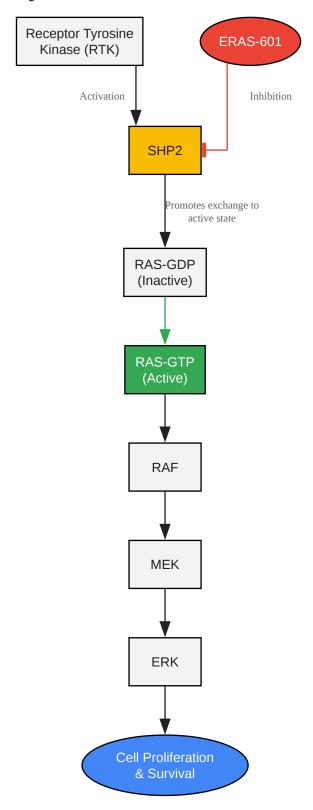
No patients discontinued therapy due to TEAEs related to ERAS-601.[3][11]

In a broader cohort of 15 patients with various advanced solid tumors from the dose-escalation phase of ERAS-601 in combination with cetuximab, the MTD of ERAS-601 was established at 40 mg BID (3 weeks on/1 week off).[6] All treatment-related adverse events (TRAEs) at or below the MTD were Grade 1 or 2.[6][7] Grade 3 or higher TRAEs, including Grade 4 hypokalemia and Grade 3 diarrhea and platelet count decrease, were observed only at a higher dose level (60 mg BID).[6]

### **Visualizations**



## **Signaling Pathway of ERAS-601**

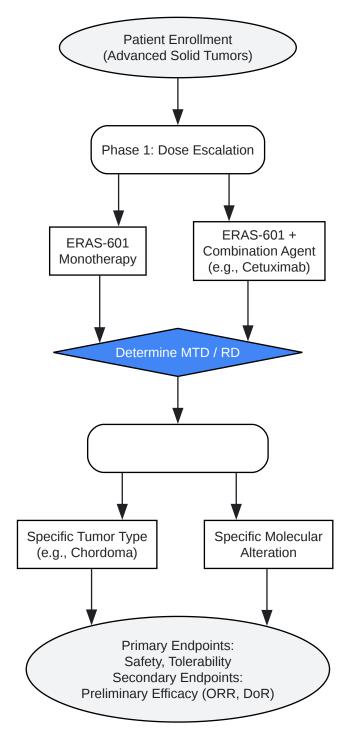


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Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

### **Experimental Workflow of the FLAGSHP-1 Trial**



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Caption: High-level overview of the FLAGSHP-1 clinical trial workflow.



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#### References

- 1. researchgate.net [researchgate.net]
- 2. erasca.com [erasca.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]
- 8. Facebook [cancer.gov]
- 9. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chordoma Foundation | Promising results emerge from clinical trial...
   [chordomafoundation.org]
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